molecular formula C5H10OS B1362483 3-Mercapto-2-pentanone CAS No. 67633-97-0

3-Mercapto-2-pentanone

Cat. No. B1362483
CAS RN: 67633-97-0
M. Wt: 118.2 g/mol
InChI Key: SZECUQRKLXRGSJ-UHFFFAOYSA-N
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Description

3-Mercapto-2-pentanone, also known as thiol acetone, is a ketone . It has the molecular formula C5H10OS and a molecular weight of 118.197 .


Molecular Structure Analysis

The IUPAC Standard InChI for 3-Mercapto-2-pentanone is InChI=1S/C5H10OS/c1-3-5(7)4(2)6/h5,7H,3H2,1-2H3 . The structure is also available as a 2D Mol file .

Scientific Research Applications

1. Role in Food Flavor and Aroma

3-Mercapto-2-pentanone has significant implications in the food industry, particularly in the development of flavors and aromas. Cerny and Guntz-Dubini (2008) identified 5-hydroxy-3-mercapto-2-pentanone as a key intermediate in the Maillard reaction, which is crucial for the generation of aroma compounds in various foods (Cerny & Guntz-Dubini, 2008). Additionally, Kumazawa, Kubota, and Masuda (2005) discovered that 4-mercapto-4-methyl-2-pentanone significantly contributes to the odor of Japanese green tea (sen-cha), with its concentration varying based on the roasting temperature of the tea leaves (Kumazawa, Kubota, & Masuda, 2005).

2. Oxidative Stability in Food Flavors

The stability of 3-mercapto-2-pentanone, among other mercaptoacetone compounds, has been studied by Hofmann, Schieberle, and Grosch (1996). Their research on the oxidation of thiols in food flavors revealed insights into the preservation and shelf life of food products containing these compounds (Hofmann, Schieberle, & Grosch, 1996).

3. Influence on Wine Aroma

Alegre, Culleré, Ferreira, and Hernández-Orte (2017) investigated the impact of varietal amino acid profiles on the release of polyfunctional mercaptans, including 3-mercapto-2-pentanone, in wines. Their findings contribute to understanding how grape variety and fermentation conditions affect the aromatic profile of wines (Alegre, Culleré, Ferreira, & Hernández-Orte, 2017).

4. Applications in Oil Recovery

Argüelles-Vivas, Wang, Abeykoon, and Okuno (2020) explored the use of 3-pentanone, a compound structurally related to 3-mercapto-2-pentanone, in enhancing water imbibition for oil recovery in fractured carbonate cores. This research demonstrates the potential application of such compounds in the petroleum industry, particularly in improving oil extraction processes (Argüelles-Vivas, Wang, Abeykoon, & Okuno, 2020).

5. Studying Odor Similarity and Stress in Animals

Fombon and Polak (2005) conducted research on the odor similarity between different mercapto compounds, including 3-mercapto-2-pentanone, in Wistar rats. Their work provides insights into the behavioral responses of animals to various odorants and has implications for understanding stress and avoidance behaviors in animals (Fombon & Polak, 2005).

Safety And Hazards

3-Mercapto-2-pentanone is considered hazardous. It is a flammable liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid ingestion and inhalation, and to use only non-sparking tools .

Future Directions

The future outlook of the 3-Mercapto-2-pentanone market is expected to remain positive, with a projected CAGR of % during the forecasted period . The growing population, rising disposable incomes, and changing lifestyle preferences are expected to drive the demand for flavored food products, which will consequently increase the demand for thiol acetone as a flavoring agent . Moreover, the expanding pharmaceutical industry, particularly in emerging economies, is anticipated to provide significant growth opportunities for the market .

properties

IUPAC Name

3-sulfanylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-3-5(7)4(2)6/h5,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZECUQRKLXRGSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047445
Record name 3-Mercapto-2-pentanone
Source EPA DSSTox
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Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid
Record name 3-Mercapto-2-pentanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/142/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

160.00 to 165.00 °C. @ 760.00 mm Hg
Record name 3-Mercapto-2-pentanone
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; miscible in alcohol
Record name 3-Mercapto-2-pentanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/142/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.988-0.998
Record name 3-Mercapto-2-pentanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/142/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Mercapto-2-pentanone

CAS RN

67633-97-0
Record name 3-Mercapto-2-pentanone
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Record name 3-Mercapto-2-pentanone
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Record name 2-Pentanone, 3-mercapto-
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Record name 3-Mercapto-2-pentanone
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Record name 3-mercaptopentan-2-one
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Record name 3-MERCAPTO-2-PENTANONE
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Record name 3-Mercapto-2-pentanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
301
Citations
R Kerscher, W Grosch - Journal of Agricultural and Food …, 1998 - ACS Publications
… dilution assay was developed for quantification of the potent odorants 2-methyl-3-furanthiol (MFT), 2-furfurylthiol (FFT), 2-mercapto-3-pentanone (2M3P), and 3-mercapto-2-pentanone (…
Number of citations: 107 pubs.acs.org
M Wakabayashi, H Wakabayashi… - Flavour and …, 2015 - Wiley Online Library
… thresholds reported for mercapto ketones, the lowest threshold of 0.04 ng/l air for (S)-4 (C8) (mean value of panelists 1 and 2) was close to that for racemic 3-mercapto-2-pentanone (…
Number of citations: 20 onlinelibrary.wiley.com
C Cerny, R Guntz-Dubini - Journal of agricultural and food …, 2008 - ACS Publications
… 5-hydroxy-3-mercapto-2-pentanone as an ingredient for meat… 5-hydroxy-3-mercapto-2-pentanone from degraded thiamine … In the present study 5-hydroxy-3-mercapto-2-pentanone was …
Number of citations: 13 pubs.acs.org
T Hofmann, P Schieberle, W Grosch - Journal of Agricultural and …, 1996 - ACS Publications
Dilute ethereal solutions of mercaptoacetone (MA), 2-mercapto-3-butanone (MB), 3-mercapto-2-pentanone (MP), 2-methyl-3-furanthiol (MFT), and 2-furfurylthiol (FFT), either alone or in …
Number of citations: 119 pubs.acs.org
H Tamura, A Fujita, M Steinhaus… - Journal of agricultural …, 2011 - ACS Publications
… , [ 2 H 2 ]-3-mercapto-2-pentanone, [ 2 H 3 ]-4-… 2 ]-3-mercapto-2-pentanone as an internal standard. Syntheses of deuterium-labeled 2-methyl-3-furanthiol and 3-mercapto-2-pentanone …
Number of citations: 34 pubs.acs.org
T Hofmann, P Schieberle - Journal of Agricultural and Food …, 1995 - ACS Publications
… d 3-Mercapto-2-pentanone contained a smaller proportion of … methyl-3-furanthiol, 3-mercapto-2-pentanone, and bis(2methyl… In addition, 3-mercapto2-pentanone significantly contributed …
Number of citations: 256 pubs.acs.org
C Cerny, T Davidek - Journal of Agricultural and Food Chemistry, 2003 - ACS Publications
… revealed 3-mercapto-2-pentanone and 2-mercapto-3-pentanone, with 3-mercapto-2-pentanone … In the present study the formation of 3-mercapto-2-pentanone via 2,3-pentanedione and …
Number of citations: 157 pubs.acs.org
C Winkel, PB Van Seeventer… - Advances in Flavours …, 2002 - books.google.com
… , such as 2-methyl-3-furanthiol (MFT), 3-mercapto-2-pentanone (3MP), 2-mercapto-3-butanone (MB), … Quantification of 2-methyl-3-furanthiol, 3-mercapto-2-pentanone, and 2-mercapto-3-…
Number of citations: 6 books.google.com
T Hofmann, P Schieberle - Journal of agricultural and food …, 1998 - ACS Publications
… Reaction of the methylene group of the mercapto-2-propanone gives the intermediate 4,5-dihydroxy-3-mercapto-2-pentanone (Ia in Figure 3), which upon cyclization and dehydration …
Number of citations: 120 pubs.acs.org
Y Miyazawa, Y Masuda, Y Ohmori… - Flavour and …, 2019 - Wiley Online Library
… Compound 14 was found to be synthesized by one step acetalization of commercially available 3-mercapto-2-pentanone (13) in the presence of pyridinium p-toluenesulfonate (Scheme …
Number of citations: 4 onlinelibrary.wiley.com

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